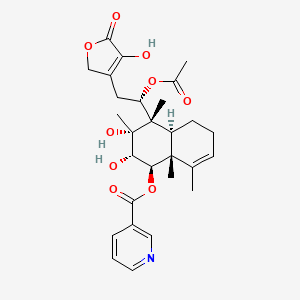
Scutebata C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scutellaria barbata C (Scutellaria barbata C) is a traditional Chinese herbal medicine that has been used for centuries to treat a variety of conditions. It is also known as Chinese skullcap or Baikal skullcap. Scutellaria barbata C is a member of the Lamiaceae family and is native to China, Japan, Korea, and other parts of East Asia. It has been used in traditional Chinese medicine for a variety of conditions, including fever, inflammation, and digestive disorders. In recent years, research has begun to explore the potential therapeutic benefits of Scutellaria barbata C, including its anti-inflammatory, anti-bacterial, and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Scutebata C, along with other compounds like Scutebata A, B, and P, are isolated from the whole plant of Scutellaria barbata D.Don . These compounds have shown potential in the field of cancer treatment. Specifically, Scutebata C has been found to exhibit cytotoxic activities against various cancer cell lines .
Inducing Apoptosis in Cancer Cells
One of the ways Scutebata C contributes to cancer treatment is by inducing apoptosis, specifically in cancer cells . Apoptosis is a form of programmed cell death, which is crucial for eliminating cancerous cells. Scutebata C is believed to work by releasing the molecular brakes (the Inhibitors of Apoptosis or IAPs) on apoptosis in cell death-evading cancer cells .
Traditional Chinese Medicine
Scutellaria barbata, the plant from which Scutebata C is derived, is traditionally prescribed for the treatment of cancers in Traditional Chinese Medicine . The plant is known to produce a major diterpenoid, Scutebarbatine A, in specialized large, peltate trichomes on its leaves .
Chemopreventive Preparations
Analyses suggest that there is polyvalency between the constituents in both extracts of Scutellaria barbata, and ways to produce enhanced chemopreventive preparations for the treatment of cancer . This indicates that Scutebata C could potentially be used in the development of chemopreventive drugs.
Study of Molecular Genetics
Scutebata C, being a compound isolated from a plant, can also be used in the study of plant molecular genetics . This can help in understanding the genetic makeup of the plant and how it contributes to the production of such bioactive compounds.
Development of New Drugs
The structural elucidation of Scutebata C, based on spectroscopic studies , can contribute to the development of new drugs. Understanding the structure of bioactive compounds like Scutebata C is crucial in drug design and development.
Eigenschaften
IUPAC Name |
[(1R,2S,3R,4S,4aS,8aR)-4-[(1S)-1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2,3-dihydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO9/c1-15-8-6-10-19-26(15,3)23(38-24(33)17-9-7-11-29-13-17)22(32)28(5,35)27(19,4)20(37-16(2)30)12-18-14-36-25(34)21(18)31/h7-9,11,13,19-20,22-23,31-32,35H,6,10,12,14H2,1-5H3/t19-,20-,22-,23-,26-,27-,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDJHMJHKZYAFI-MDLIPRPFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2C1(C(C(C(C2(C)C(CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)O)OC(=O)C4=CN=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)[C@H](CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)O)OC(=O)C4=CN=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318306 |
Source


|
| Record name | Scutebata C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Scutebata C | |
CAS RN |
1207181-59-6 |
Source


|
| Record name | Scutebata C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207181-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scutebata C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

